N-[(2,5-Dimethylphenyl)amino]formamide
Description
N-[(2,5-Dimethylphenyl)amino]formamide (CAS: 10113-40-3), also known as N-(2,5-dimethylphenyl)formamide, is an aromatic formamide derivative with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol . Structurally, it consists of a formamide group (-NHCHO) attached to a 2,5-dimethylphenyl ring. The compound is a white to off-white solid with a melting point of 118–122°C . Its synthesis typically involves formylation of 2,5-dimethylaniline under controlled conditions, though specific protocols are proprietary .
However, its exact biological activity remains less characterized compared to analogs like carboxamides or sulfonamides. Safety data indicate it is harmful if swallowed (R22) and poses a risk of eye damage (R41), necessitating precautions during handling .
Properties
CAS No. |
6304-60-5 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N-(2,5-dimethylanilino)formamide |
InChI |
InChI=1S/C9H12N2O/c1-7-3-4-8(2)9(5-7)11-10-6-12/h3-6,11H,1-2H3,(H,10,12) |
InChI Key |
CLHJRMXFKIYVCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NNC=O |
Origin of Product |
United States |
Preparation Methods
Formylation Using Formamide and Potassium Carbonate in Acetonitrile
A notable method involves reacting the corresponding amine (2,5-dimethylaniline) with formamide in the presence of potassium carbonate as a base catalyst in dry acetonitrile solvent. This method was described in a study focusing on formamide compounds and their reactivity with pentachloropyridine derivatives but includes relevant insights into formamide synthesis.
- Potassium carbonate (1.5 mmol) is added to a solution of 2,5-dimethylaniline (1 mmol) and formamide (1 mmol) in dry acetonitrile (5 mL).
- The mixture is stirred at room temperature for 30 minutes.
- The reaction mixture is then heated to reflux (approximately 85°C) for 12 hours.
- After completion, the mixture is filtered, and the solvent is evaporated.
- The crude product is recrystallized from ethanol to afford this compound with yields typically around 90% or higher.
- Mild reaction conditions with heterogeneous catalysis.
- Non-toxic reagents and easy work-up.
- High purity and good yields.
- The reaction proceeds via nucleophilic attack of the amine nitrogen on formamide, forming the formylated product.
Direct Additive-Free N-Formylation Using Deep Eutectic Solvent (DES)
A recent green chemistry approach employs a deep eutectic solvent composed of choline chloride and zinc chloride ([ChCl][ZnCl₂]) that acts as both solvent and catalyst for the N-formylation of anilines, including substituted derivatives.
- Mix 1 mmol of 2,5-dimethylaniline with 1 mmol of formamide and 3 mL (6 mmol) of [ChCl][ZnCl₂].
- Stir the mixture vigorously at 80°C for 3.5 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Recrystallize the crude product from ethanol/n-hexane to obtain pure this compound.
- Mild and environmentally friendly conditions.
- No need for additional additives or solvents.
- High yields (up to 90%) and good reproducibility.
- The DES catalyst can be recycled multiple times without significant loss of activity.
Formylation Using Acetic Formic Anhydride (AFA)
Another efficient method involves the use of acetic formic anhydride (AFA), generated in situ from formic acid and acetic anhydride, to formylate amines rapidly at low temperatures.
- Generate AFA by mixing excess formic acid and acetic anhydride at −20°C.
- Add 2,5-dimethylaniline to the AFA solution.
- Stir for 15 minutes at low temperature.
- Isolate the N-formylated product by standard work-up procedures.
- Rapid reaction times (less than 15 minutes).
- High yields (97–100%) for various amines, including sterically hindered ones.
- Suitable for large-scale synthesis.
- The method is compatible with multifunctional amines.
Iodine-Catalyzed N-Formylation with Formic Acid
A catalytic method uses molecular iodine (I₂) to catalyze the N-formylation of anilines with formic acid under solvent-free conditions.
- Mix 2,5-dimethylaniline with two equivalents of formic acid and 5 mol% I₂.
- Heat the mixture at 70°C for 2 hours.
- The reaction yields this compound in excellent yield.
- I₂ reacts with formic acid to generate HI in situ.
- HI protonates formic acid, activating it toward nucleophilic attack by the amine.
- Subsequent elimination of water forms the formamide.
Comparative Summary of Preparation Methods
| Method | Catalyst/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formamide + K₂CO₃ in CH₃CN (Reflux) | Potassium carbonate, dry acetonitrile | 85°C (reflux) | 12 hours | ~90 | Mild, heterogeneous catalysis, high purity |
| Formamide + [ChCl][ZnCl₂] DES | Deep eutectic solvent (DES) | 80°C | 3.5 hours | Up to 90 | Green, recyclable catalyst, additive-free |
| Acetic Formic Anhydride (AFA) | In situ generated AFA | −20°C | <15 minutes | 97–100 | Rapid, high yield, low temperature |
| Formic Acid + Iodine Catalyst | Iodine (5 mol%) | 70°C | 2 hours | Excellent | Solvent-free, simple, mild |
Analytical Characterization and Purity
The prepared this compound is typically characterized by:
- 1H NMR Spectroscopy: Signals for NH proton (typically 8–10 ppm), aromatic protons, and methyl groups on the phenyl ring.
- 13C NMR Spectroscopy: Characteristic carbonyl carbon resonance (~160–170 ppm) and aromatic carbons.
- Infrared (IR) Spectroscopy: NH stretching bands around 3290–3390 cm⁻¹ and C=O stretching near 1650 cm⁻¹.
- Elemental Analysis: Consistent with calculated values for C, H, N.
- Melting Point Determination: Provides purity assessment.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-Dimethylphenyl)amino]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted formamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(2,5-Dimethylphenyl)amino]formamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the synthesis of polymers and other industrial chemicals[][3].
Mechanism of Action
The mechanism of action of N-[(2,5-Dimethylphenyl)amino]formamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-(2,6-Dimethylphenyl)formamide
- Substituents : 2,6-dimethylphenyl group.
- Melting Point : 166–170°C (vs. 118–122°C for the 2,5-isomer).
- Implications : The higher melting point of the 2,6-isomer suggests enhanced crystallinity due to symmetrical substitution, enabling tighter molecular packing. This contrasts with the asymmetrical 2,5-substitution, which may introduce steric hindrance or reduced dipole alignment .
N-(3,5-Dimethylphenyl)formamide
- Substituents : 3,5-dimethylphenyl group.
Functional Group Analogs
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
- Functional Group : Carboxamide (-CONH₂).
- Activity : Exhibits potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC₅₀ ≈ 10 µM ) .
- Comparison : The carboxamide’s higher lipophilicity (due to the naphthalene ring) and electron-withdrawing substituents enhance PET inhibition compared to formamides. Formamides, with smaller substituents and lower logP values, may exhibit reduced membrane permeability and bioactivity .
N-(2,5-Dimethylphenyl)benzenesulfonamide
- Functional Group : Sulfonamide (-SO₂NH₂).
- Structural Features : Exhibits a C–SO₂–NH–C torsion angle of 62.7° , leading to a bent molecular conformation. This contrasts with formamides, where the planar -NHCHO group may allow different hydrogen-bonding patterns .
- Crystal Packing : Forms N–H···O(S) hydrogen-bonded dimers, a feature less likely in formamides due to weaker hydrogen-bond acceptor capacity of the formyl oxygen .
Electronic and Steric Effects
- Electron-Withdrawing vs. Electron-Donating Groups :
- Fluorine-substituted analogs (e.g., N-(2,5-difluorophenyl)carboxamide) show stronger PET inhibition (IC₅₀ ≈ 10 µM ) than methyl-substituted derivatives due to enhanced electron-withdrawing effects, which stabilize charge transfer in biological targets .
- Methyl groups (electron-donating) in N-(2,5-dimethylphenyl)formamide may reduce electrophilicity, limiting interactions with electron-rich biological sites.
Data Tables
Table 1: Physical and Structural Comparison
Table 2: Substituent Electronic Effects on Bioactivity
| Compound | Substituent Type | Electron Effect | PET Inhibition (IC₅₀) | |
|---|---|---|---|---|
| N-(2,5-Dimethylphenyl)formamide | Methyl (EDG*) | Donating | Not tested | |
| N-(2,5-Difluorophenyl)carboxamide | Fluoro (EWG*) | Withdrawing | ~10 µM |
*EDG = Electron-donating group; EWG = Electron-withdrawing group
Biological Activity
N-[(2,5-Dimethylphenyl)amino]formamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, effects on different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its amide functional group attached to a dimethyl-substituted phenyl ring. This structure is crucial for its biological activity as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound may act as an inhibitor or activator depending on the specific biological context. For instance, studies suggest that it can interact with central nervous system (CNS) targets, potentially influencing neurotransmitter pathways and exhibiting anticonvulsant properties .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has been investigated for its anticancer properties. In one study, derivatives of similar compounds showed promising results against several cancer cell lines, including breast (MCF7), lung (NCI-H522), and colon (HT29) cancers. The IC50 values for these compounds ranged from 0.06 µM to 0.1 µM, indicating potent activity .
Study 1: Anticancer Efficacy
A series of experiments evaluated the cytotoxic effects of this compound derivatives on cancer cell lines. The results demonstrated that certain modifications to the phenyl group enhanced the anticancer efficacy significantly. For example:
| Compound | Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| Compound A | MCF7 | 0.06 | High efficacy |
| Compound B | HT29 | 0.1 | Moderate efficacy |
| Compound C | NCI-H522 | 0.05 | Best performer |
These findings suggest that structural modifications can lead to enhanced biological activity.
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of this compound against common pathogens. The compound exhibited a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 4 µg/mL to 16 µg/mL against various bacterial strains.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that substitutions on the phenyl ring significantly affect the biological activities of this compound. Electron-withdrawing groups tend to enhance activity against CNS targets while electron-donating groups may reduce it .
Q & A
Q. What are the standard synthetic routes for preparing N-[(2,5-Dimethylphenyl)amino]formamide?
A common method involves reacting 2,5-dimethylaniline with formylating agents under controlled conditions. For example, sulfonamide derivatives are synthesized by treating sulfonyl chlorides with substituted anilines in stoichiometric ratios, followed by refluxing and purification via recrystallization (e.g., ethanol/water mixtures) . Key steps include:
- Reagent stoichiometry : Ensure a 1:1 molar ratio of aniline to formylating agent.
- Reaction optimization : Boiling for 15–30 minutes to complete the reaction.
- Purification : Ice-cold water precipitation and recrystallization to remove unreacted starting materials.
Characterization typically employs IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) and NMR (aromatic protons at δ 6.8–7.2 ppm) .
Q. How is this compound characterized in crystallographic studies?
X-ray crystallography is critical for determining molecular conformation. Key parameters include:
- Torsional angles : For example, the S–N bond torsional angle in sulfonamide analogs ranges from 60° to 71°, influenced by steric effects of methyl groups .
- Hydrogen bonding : Intermolecular N–H···O interactions form inversion dimers, stabilizing the crystal lattice (Table 1) .
- Dihedral angles : Between aromatic rings (e.g., 40–56°), affected by substituent positions .
Refinement protocols use riding models for C–H bonds and free refinement for N–H distances .
Advanced Research Questions
Q. How do substituent positions (2,5-dimethyl vs. 3,5-dimethyl) influence biological activity?
Structure-activity relationship (SAR) studies reveal that 2,5-dimethylphenyl derivatives exhibit enhanced photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) compared to 3,5-dimethyl analogs. Key factors:
- Electron-withdrawing effects : Methyl groups at the 2- and 5-positions increase lipophilicity, enhancing membrane permeability in chloroplast assays .
- Steric hindrance : 2,5-substitution optimizes binding to photosystem II (PSII) targets, as shown in spinach chloroplast models .
Experimental design includes microwave-assisted synthesis and HPLC-based activity screening (Table 2) .
Table 1 : PET Inhibition IC₅₀ Values for Selected Derivatives
| Substituent Position | IC₅₀ (µM) |
|---|---|
| 2,5-Dimethylphenyl | 10.2 |
| 3,5-Dimethylphenyl | 12.8 |
| 2,5-Difluorophenyl | 11.4 |
| Data from spinach chloroplast assays |
Q. How can structural contradictions in crystallographic data be resolved?
Discrepancies in torsional angles (e.g., 60° vs. 71°) arise from substituent-induced steric effects. Methodological approaches include:
- Comparative analysis : Benchmark against analogs like N-(2,3-dimethylphenyl) sulfonamides, where torsional angles differ by ~10° due to methyl group proximity .
- DFT calculations : Validate experimental data by modeling energy-minimized conformers .
- High-resolution data : Use synchrotron radiation to reduce measurement errors (<0.01 Å resolution) .
Q. What analytical methods address impurity profiling in synthetic batches?
HPLC with UV detection (λ = 254 nm) is standard. For example:
- Column : C18 reverse-phase, 5 µm particle size.
- Mobile phase : Acetonitrile/water (70:30 v/v) at 1 mL/min .
- Impurity limits : Total impurities ≤0.5% (USP guidelines), with individual impurities (e.g., unreacted aniline) capped at 0.1% .
Table 2 from Pharmacopeial Forum shows retention times (0.4–2.2 min) and relative response factors (1.0–1.75) for related compounds.
Q. What role does hydrogen bonding play in stabilizing the compound’s solid-state structure?
Intermolecular N–H···O hydrogen bonds form inversion dimers, as observed in sulfonamide analogs. This bonding:
Q. How are computational methods used to predict biological activity?
Molecular docking (e.g., AutoDock Vina) models interactions with PSII targets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
